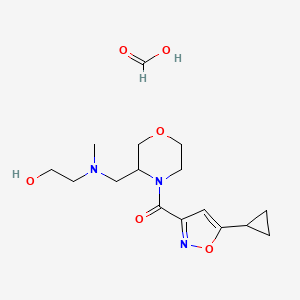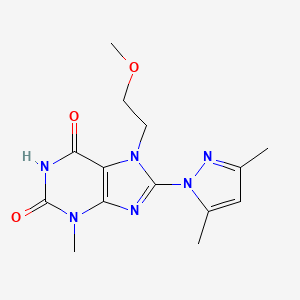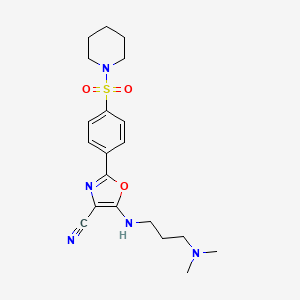![molecular formula C16H15N3O2 B2846681 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034486-93-4](/img/structure/B2846681.png)
2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine derivatives are a class of compounds that have been studied for their potential therapeutic applications . For instance, they have been found to function as Kv7.2/7.3 channel activators, which are used to treat a number of diseases, disorders and conditions associated with a Kv7 potassium channel, such as epilepsy, pain, migraines and schizophrenia .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves site-selective cross-coupling reactions . For example, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be determined using various spectroscopic techniques . The structure of these compounds is often confirmed through single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involve site-selective cross-coupling reactions . These reactions show excellent regio-selectivity with all the allenic ketone substrates .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the specific substituents attached to the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which include 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, have been synthesized and tested for their corrosion prevention efficiencies. These compounds demonstrated promising inhibition efficiencies when tested with steel coupons in acidic medium and in oil medium, highlighting their potential as corrosion inhibitors (Yıldırım & Cetin, 2008).
Insecticidal Properties
Research has explored the synthesis of various heterocycles, including derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, for potential use as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential use of related compounds, such as this compound, in the field of pest control (Fadda et al., 2017).
Antioxidant and Antitumor Activities
Studies have also shown the synthesis of pyrazole-acetamide derivatives, including ones similar to this compound, which exhibit significant antioxidant activity. Additionally, these compounds have been evaluated for their potential antitumor effects, suggesting their application in the development of new pharmaceuticals (Chkirate et al., 2019).
Antimicrobial Activities
Derivatives of 2-cyanoacetamide, which are structurally related to this compound, have been synthesized and evaluated as antimicrobial agents. This suggests the potential of such compounds in combating various microbial infections (Gouda et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenylmethoxy-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABUEABZBQLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)


![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)



![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

